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Compound of Interest

Compound Name: Fezolamine

Cat. No.: B1217759 Get Quote

A Note on Nomenclature: This document provides a detailed overview of the early clinical trial

data for Fezolinetant. Initial searches for "Fezolamine" did not yield relevant clinical trial

information, suggesting a likely misspelling of the neurokinin-3 (NK3) receptor antagonist,

Fezolinetant.

Audience: This guide is intended for researchers, scientists, and drug development

professionals interested in the foundational clinical data of Fezolinetant.

Core Mechanism of Action
Fezolinetant is a non-hormonal, selective neurokinin-3 (NK3) receptor antagonist.[1] Its

mechanism of action is centered on the modulation of the thermoregulatory center within the

hypothalamus.[2] In menopausal women, declining estrogen levels lead to an overactivity of

kisspeptin/neurokinin B/dynorphin (KNDy) neurons.[3] This results in increased signaling by

neurokinin B (NKB), which binds to NK3 receptors and disrupts normal temperature regulation,

leading to vasomotor symptoms (VMS) such as hot flashes and night sweats.[3][4] Fezolinetant

works by crossing the blood-brain barrier and blocking the binding of NKB to NK3 receptors,

thereby helping to restore the balance in the thermoregulatory center and reduce the frequency

and severity of VMS.[5]

Signaling Pathway
The signaling pathway affected by Fezolinetant involves the KNDy neurons in the

hypothalamus. In a state of estrogen deficiency, these neurons become hypertrophic and
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overactive, leading to increased NKB release. By antagonizing the NK3 receptor, Fezolinetant

effectively dampens this excessive signaling cascade that leads to heat dissipation effectors

like vasodilation and sweating.[2]
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Early Phase 1 studies characterized the pharmacokinetic profile of Fezolinetant in healthy

individuals.

Parameter Value Population

Time to Max. Concentration

(Tmax)
1.5 - 2.0 hours Healthy Subjects

Half-life (t1/2) 4.2 - 7.7 hours
Healthy Women (20-60 mg)[6]

[7]

Metabolism

Primarily via CYP1A2 to

inactive metabolite ES259564;

minor contributions from

CYP2C9 and CYP2C19.[6]

In vitro human liver

microsomes

Protein Binding 51% Healthy Subjects[8]

Apparent Clearance (CL/F) 10.8 L/h Healthy Subjects[8]

Volume of Distribution (Vz/F) 189 L Healthy Subjects[8]

Data compiled from multiple Phase 1 studies.[6][7][8]

Drug Interactions: Co-administration with a strong CYP1A2 inhibitor like fluvoxamine can

significantly increase Fezolinetant exposure (approximately 9-fold) and prolong its half-life

(from 4.1 to 22.4 hours).[6]

Efficacy
Phase 2 trials were designed to assess the efficacy of various doses of Fezolinetant in

reducing VMS.

Phase 2a Study (NCT not specified)[9]
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Outcome Fezolinetant (90 mg BID) Placebo

Mean Reduction in Total VMS

Score (at 12 weeks)
-26.5 -12.2 (p < 0.001)

Reduction in Moderate/Severe

VMS Frequency

5 fewer episodes/day vs.

placebo
-

Phase 2b VESTA Study (NCT not specified)[10][11]

Outcome
Fezolinetant (Range of
Doses)

Placebo

Mean Change in

Moderate/Severe VMS

Frequency (at 4 weeks)

-1.9 to -3.5 per day (p < 0.05

for all doses)
-

Mean Change in

Moderate/Severe VMS

Frequency (at 12 weeks)

-1.8 to -2.6 per day (p < 0.05

for all doses)
-

Responder Rate (≥50%

reduction in VMS frequency at

end of treatment)

81.4% to 94.7% (p < 0.05 for

all doses)
58.5%

Phase 2 STARLIGHT Study (Japan) (NCT05034042)[12]

Outcome
Fezolinetant (15 mg
QD)

Fezolinetant (30 mg
QD)

Placebo

Mean Change in VMS

Frequency (from

baseline to week 8)

-7.04 (p=0.002 vs

placebo)

-6.31 (p=0.030 vs

placebo)
-4.55

Safety and Tolerability
Across early phase trials, Fezolinetant was generally well-tolerated.
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Adverse Event Profile Findings

Most Common Treatment-Emergent Adverse

Events (TEAEs)

Headache and gastrointestinal disorders were

among the most frequently reported.[1][9][13]

Serious Adverse Events (SAEs)
No treatment-related serious adverse events

were reported in the Phase 2b study.[11]

Liver Function

Elevations in liver enzymes (ALT/AST) have

been noted, but these were generally transient

and resolved with ongoing treatment or after

discontinuation.[14]

Experimental Protocols
Phase 2a Study Design
This was a 12-week, double-blind, randomized, placebo-controlled study conducted in eight

centers in Belgium.[9]

Participants: Healthy menopausal women aged 40 to 65 years experiencing moderate to

severe VMS.[9]

Intervention: Participants were randomized (1:1) to receive either 90 mg of Fezolinetant

twice daily or a matching placebo for 12 weeks.[9]

Primary Objective: To evaluate the effect of Fezolinetant on VMS.[9]

Data Collection: Participants likely used daily diaries to record the frequency and severity of

their VMS, a standard practice in such trials.

Phase 2b (VESTA) Study Design
This was a dose-ranging, 12-week, double-blind, randomized, placebo-controlled study.[10]

Participants: Menopausal women aged 40-65 years with a baseline of at least 50

moderate/severe VMS episodes per week.[10]
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Intervention: Participants were randomized to one of seven Fezolinetant dosing regimens

(15, 30, 60, 90 mg twice daily, or 30, 60, 120 mg once daily) or placebo.[10]

Primary Outcomes: Reduction in the frequency and severity of moderate/severe VMS at

weeks 4 and 12.[10]

Key Secondary Outcome: Response rate, defined as a 50% or greater reduction in the

frequency of moderate/severe VMS.[10]

Clinical Trial Workflow Example
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Generalized Phase 2 Clinical Trial Workflow

Conclusion
The early clinical trial data for Fezolinetant demonstrated a promising efficacy and safety profile

for the treatment of vasomotor symptoms associated with menopause. The Phase 2 studies

established proof-of-concept, showing rapid and significant reductions in VMS frequency and

severity across a range of doses.[9][10] The pharmacokinetic profile indicates rapid absorption
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and a half-life supportive of once or twice-daily dosing.[6] These foundational studies paved the

way for the larger Phase 3 pivotal trials (e.g., SKYLIGHT 1 & 2) that further confirmed these

findings and led to its regulatory review and approval.[15][16][17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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